4-[(4-Bromophenyl)thio]piperidine hydrochloride
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Description
The compound 4-[(4-Bromophenyl)thio]piperidine hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a 4-bromophenylthio group suggests potential for increased reactivity and interaction with biological targets due to the halogen and sulfur functionalities.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported using a one-pot, three-component reaction involving 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid as a catalyst . Although the specific synthesis of 4-[(4-Bromophenyl)thio]piperidine hydrochloride is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the absolute configuration of related piperidine carboxylic acid hydrobromides was determined using X-ray diffraction, revealing the stereochemistry and conformation of the piperidine ring . Similarly, the structure of 4-piperidinecarboxylic acid hydrochloride was characterized, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . These studies provide insights into the three-dimensional arrangement of atoms in piperidine derivatives, which is crucial for understanding their chemical reactivity and biological activity.
Chemical Reactions Analysis
Piperidine and its derivatives participate in various chemical reactions. The reactivity of piperidine with 2-bromo-3-nitro-5-X-thiophenes was investigated to study the effect of substituents on the rate of nucleophilic substitution. The study found that the substitution of the halogen by the piperidyl group is facilitated by a decreased electronic density at the reaction center . This suggests that the 4-[(4-Bromophenyl)thio]piperidine hydrochloride could also exhibit interesting reactivity patterns, particularly in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined, and its physical properties such as crystal system, space group, and hydrogen bonding interactions were described . The bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride was also investigated, showing potential anti-leukemia activity and cellular growth inhibition . These studies highlight the importance of understanding the physical and chemical properties of piperidine derivatives for their application in drug design and development.
Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Synthesis and Pharmacological Potential : Piperidine derivatives, including arylcycloalkylamines and arylalkyl substituents, play a crucial role in the development of antipsychotic agents. The modification of these substituents has been shown to improve the potency and selectivity of binding affinity at D(2)-like receptors, which are critical targets for neuropsychiatric disorders treatment. This suggests that "4-[(4-Bromophenyl)thio]piperidine hydrochloride" could be studied for similar pharmacological properties (Sikazwe et al., 2009).
Pharmacokinetics and Drug Metabolism : The metabolism of arylpiperazine derivatives, including processes like N-dealkylation, results in the formation of 1-aryl-piperazines. These metabolites, which have been found to distribute extensively in tissues and demonstrate a variety of pharmacological effects, underscore the importance of understanding the metabolic pathways of compounds like "4-[(4-Bromophenyl)thio]piperidine hydrochloride" for potential therapeutic applications (Caccia, 2007).
Chemical Synthesis and Applications : The synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, has been explored for its relevance in manufacturing pharmaceuticals like flurbiprofen. This highlights the potential for "4-[(4-Bromophenyl)thio]piperidine hydrochloride" to serve as an intermediate or key compound in the synthesis of medically relevant molecules (Qiu et al., 2009).
properties
IUPAC Name |
4-(4-bromophenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSWXJFDJXZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)thio]piperidine hydrochloride |
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